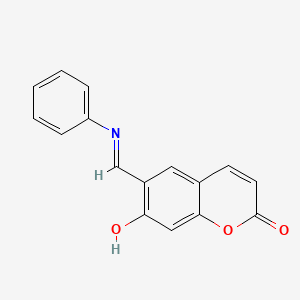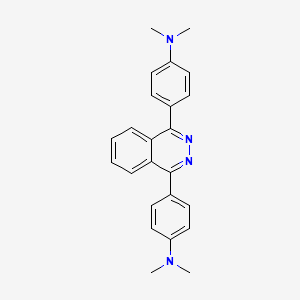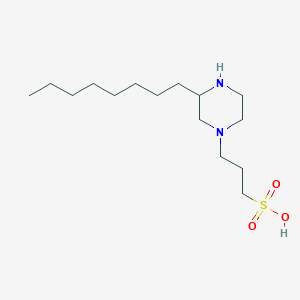
3-(3-Octylpiperazin-1-yl)propane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Octylpiperazin-1-yl)propane-1-sulfonic acid is a chemical compound that belongs to the class of sulfonic acids It is characterized by the presence of an octyl-substituted piperazine ring attached to a propane sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Octylpiperazin-1-yl)propane-1-sulfonic acid typically involves the reaction of 3-octylpiperazine with propane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a suitable catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products. The use of advanced purification techniques, such as distillation or chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Octylpiperazin-1-yl)propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine, while alkylation reactions can use alkyl halides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
3-(3-Octylpiperazin-1-yl)propane-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Octylpiperazin-1-yl)propane-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the piperazine ring can engage in π-π stacking and hydrophobic interactions. These interactions enable the compound to modulate the activity of enzymes and receptors, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Morpholin-4-yl)propane-1-sulfonic acid: This compound contains a morpholine ring instead of a piperazine ring.
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid: This compound has a hydroxyethyl group attached to the piperazine ring.
Uniqueness
3-(3-Octylpiperazin-1-yl)propane-1-sulfonic acid is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties. This feature enhances its ability to interact with hydrophobic regions of proteins and membranes, making it a valuable tool in biochemical and pharmaceutical research.
Propiedades
Número CAS |
90019-01-5 |
|---|---|
Fórmula molecular |
C15H32N2O3S |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
3-(3-octylpiperazin-1-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C15H32N2O3S/c1-2-3-4-5-6-7-9-15-14-17(12-10-16-15)11-8-13-21(18,19)20/h15-16H,2-14H2,1H3,(H,18,19,20) |
Clave InChI |
AUKJBXZFHZIGED-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1CN(CCN1)CCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,9'-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine]](/img/structure/B14367137.png)


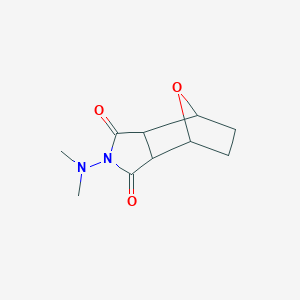

![Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate](/img/structure/B14367155.png)
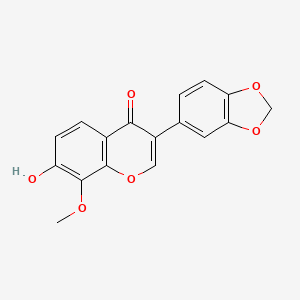
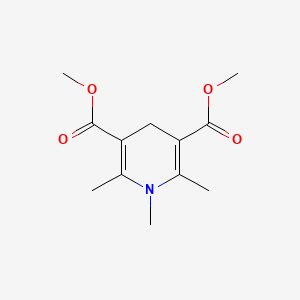

![9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine](/img/structure/B14367184.png)
![1,1'-Methylenebis[2-(undecyloxy)benzene]](/img/structure/B14367190.png)
![5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14367199.png)
